molecular formula C5H7ClN2O2 B12696588 3-Amino-6-hydroxy-2-pyridone hydrochloride CAS No. 27969-85-3

3-Amino-6-hydroxy-2-pyridone hydrochloride

Cat. No.: B12696588
CAS No.: 27969-85-3
M. Wt: 162.57 g/mol
InChI Key: GBJIGTQQRZBAML-UHFFFAOYSA-N
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Description

3-Amino-6-hydroxy-2-pyridone hydrochloride is a heterocyclic compound that has garnered significant interest due to its versatile applications in various fields such as chemistry, biology, and medicine. This compound is a derivative of 2-pyridone, a key heterocycle known for its extensive utility in different domains .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-6-hydroxy-2-pyridone hydrochloride typically involves the reaction of 6-chloro-3-nitropyridin-2-amine with sodium hydroxide in methanol and water under mild conditions . This method is advantageous due to its simplicity and the use of readily available reagents.

Industrial Production Methods

Industrial production of 2-pyridone derivatives, including this compound, often employs catalytic processes. For instance, palladium-catalyzed reactions under microwave irradiation have been reported to yield high amounts of 2-pyridones . These methods are efficient and scalable, making them suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-Amino-6-hydroxy-2-pyridone hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert nitro groups to amino groups.

    Substitution: Halogen atoms in the pyridone ring can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substituting agents: Such as alkyl halides or aryl halides.

Major Products Formed

The major products formed from these reactions include various substituted pyridones, which can be further utilized in the synthesis of more complex molecules .

Scientific Research Applications

3-Amino-6-hydroxy-2-pyridone hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: It serves as a precursor for the synthesis of biologically active molecules, including enzyme inhibitors and receptor agonists.

    Medicine: This compound is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: It is used in the production of dyes, fluorescent materials, and other industrial chemicals

Mechanism of Action

The mechanism of action of 3-Amino-6-hydroxy-2-pyridone hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it can act as a bifunctional Brønsted acid/base catalyst, facilitating the formation of amide bonds through hydrogen bonding between the catalyst and substrates . This dual activation mechanism is crucial for its catalytic efficiency in various chemical reactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-6-hydroxy-2-pyridone hydrochloride stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to act as a bifunctional catalyst and its wide range of applications make it a valuable compound in both research and industrial settings .

Properties

CAS No.

27969-85-3

Molecular Formula

C5H7ClN2O2

Molecular Weight

162.57 g/mol

IUPAC Name

5-amino-6-hydroxy-1H-pyridin-2-one;hydrochloride

InChI

InChI=1S/C5H6N2O2.ClH/c6-3-1-2-4(8)7-5(3)9;/h1-2H,6H2,(H2,7,8,9);1H

InChI Key

GBJIGTQQRZBAML-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)NC(=C1N)O.Cl

Origin of Product

United States

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